

Application Notes and Protocols: Pygenic Acid A in In Vivo Metastasis Inhibition

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Compound of Interest

Compound Name: Pygenic Acid A

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Introduction

Metastasis remains a primary driver of cancer-related mortality. A key mechanism enabling cancer cell survival during the metastatic cascade is the evasion of anoikis, a form of programmed cell death that normally occurs when cells detach from the extracellular matrix. **Pygenic Acid A** (PA), a natural triterpenoid compound extracted from *Prunella vulgaris*, has emerged as a promising agent that sensitizes metastatic cancer cells to anoikis, thereby inhibiting their metastatic potential.^{[1][2][3]} These application notes provide a comprehensive overview of the use of **Pygenic Acid A** in an in vivo metastasis inhibition model, complete with detailed experimental protocols and a summary of its molecular mechanism of action.

Data Presentation: Efficacy of Pygenic Acid A

The anti-metastatic effects of **Pygenic Acid A** have been quantified in both in vitro and in vivo models using metastatic triple-negative breast cancer cell lines, MDA-MB-231 (human) and 4T1 (mouse).^{[1][2][3]}

Table 1: In Vitro Anti-Metastatic Activities of Pygenic Acid A

Assay	Cell Line	Treatment	Key Findings	Reference
Cell Proliferation	4T1, MDA-MB-231	0-20 μ M PA for 24h	Dose-dependent decrease in cell proliferation.	[1][4]
Anoikis (Suspension Culture)	4T1, MDA-MB-231	0-50 μ M PA for 24h	Dose-dependent increase in apoptosis (Annexin-V positive cells).	[1][4]
Cell Migration	4T1, MDA-MB-231	Indicated concentrations of PA	Significant inhibition of cell migration in a dose-dependent manner.	[1]
Cell Invasion	4T1, MDA-MB-231	Indicated concentrations of PA	Significant inhibition of cell invasion through Matrigel.	[1]
Wound Healing	4T1, MDA-MB-231	Pre-treatment with PA for 8h	Delayed wound closure compared to control.	[1]
3D Spheroid Culture	4T1, MDA-MB-231	Indicated concentrations of PA	Dose-dependent decrease in the size of tumor spheroids.	[1]

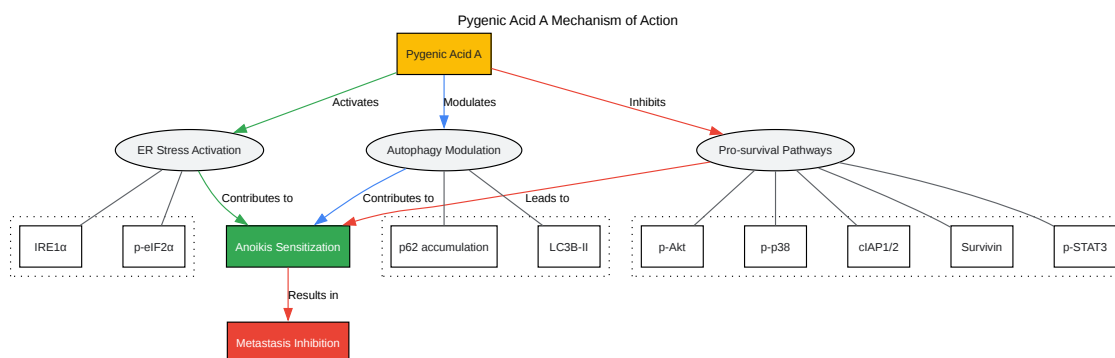
Table 2: In Vivo Lung Metastasis Inhibition by Pyogenic Acid A

Animal Model	Cell Line	Treatment	Key Findings	Reference
Syngeneic Mouse Model (Balb/c)	4T1-luc (luciferase-labeled)	Pre-treatment with 16 μ M PA	Significant decrease in lung metastasis as observed by bioluminescence imaging and H&E staining.	[1]

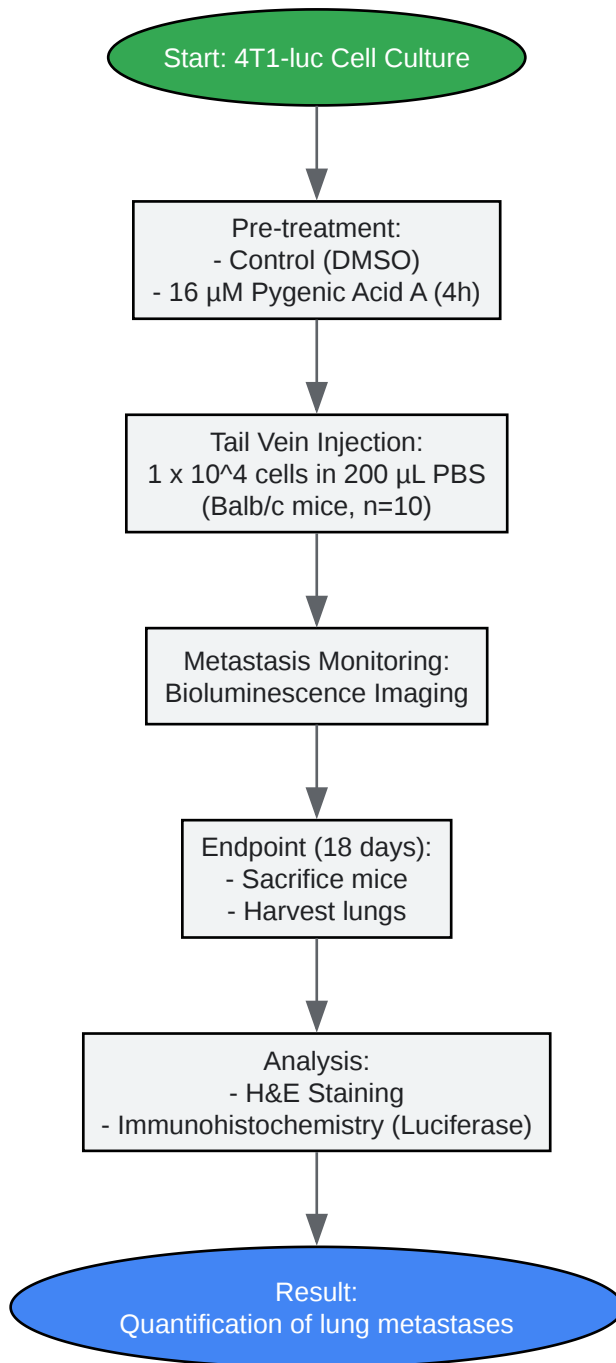
Signaling Pathways and Experimental Workflow

Pygenic Acid A Mechanism of Action

Pygenic Acid A exerts its anti-metastatic effects by modulating multiple signaling pathways involved in cell survival, apoptosis, and stress response.[1][2]



In Vivo Metastasis Experimental Workflow

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References

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